molecular formula C11H16N2 B2757530 (2S,3R)-2-Methyl-3-phenylpiperazine CAS No. 2375249-45-7

(2S,3R)-2-Methyl-3-phenylpiperazine

Cat. No. B2757530
CAS RN: 2375249-45-7
M. Wt: 176.263
InChI Key: FGMBXZFXOUIKOT-ONGXEEELSA-N
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Description

(2S,3R)-2-Methyl-3-phenylpiperazine is a chemical compound that belongs to the piperazine family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

PPARgamma Agonists Development

(2S)-((2-benzoylphenyl)amino)-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl]propanoic acid and its derivatives, including modifications with 4-methylpiperazine, have been identified as potent and selective PPARgamma agonists. These compounds are part of a study aimed at improving aqueous solubility and pharmacological profiles for potential therapeutic applications, specifically targeting metabolic disorders through the modulation of the PPARgamma pathway (Collins et al., 1998).

Dopamine Receptor Selectivity

Research involving phenylpiperazines with 7a-azaindole has led to the development of subtype-selective dopamine receptor ligands, which are critical for understanding and targeting specific dopamine receptors in neurological disorders. The study provides insights into the structural requirements for achieving high affinity and selectivity towards D2, D3, and D4 dopamine receptor subtypes, offering potential pathways for the design of novel therapeutics (Ehrlich et al., 2009).

Antimicrobial Applications

2-Arylhydrazononitriles, utilized for synthesizing various heterocyclic compounds, have shown promising antimicrobial activities. This includes the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating significant potential in addressing bacterial and fungal infections (Behbehani et al., 2011).

ABCB1 Inhibitors for Drug Resistance

The study on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, including derivatives of N-4-methylpiperazine, has identified potent inhibitors of the ABCB1 transporter. These findings are particularly relevant in overcoming drug resistance in cancer therapy by inhibiting the efflux of chemotherapeutic agents from cancer cells, thus enhancing drug efficacy (Colabufo et al., 2008).

Catalytic Applications in Organic Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate has been highlighted as an efficient and recyclable catalyst for the synthesis of 4H-pyran derivatives. This demonstrates the potential of piperazine derivatives in facilitating organic reactions, contributing to the development of more efficient and sustainable synthetic methodologies (Niknam et al., 2013).

properties

IUPAC Name

(2S,3R)-2-methyl-3-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBXZFXOUIKOT-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Methyl-3-phenylpiperazine

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